Cas no 2389-46-0 (Boc-Lys(Z)-ONp)

Boc-Lys(Z)-ONp 化学的及び物理的性質
名前と識別子
-
- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester
- (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
- Boc-Lys(Z)-ONp
- BOC-N-E-Z-L-LYSINE P-NITROPHENYLESTER
- Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester
- I06-1378
- Na-BOC-Ne-Z-Lys-ONp
- 2389-46-0
- SCHEMBL18560008
- (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
- Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester
- FZHFJIODNQYXRK-NRFANRHFSA-N
- AKOS016003203
- AKOS015841425
- MFCD00056137
- Nalpha-BOC-Nepsilon-CBZ-L-lysine p-nitrophenyl ester
-
- MDL: MFCD00056137
- インチ: InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1
- InChIKey: FZHFJIODNQYXRK-NRFANRHFSA-N
- ほほえんだ: CC(C)(OC(N[C@H](C(OC1=CC=C([N+]([O-])=O)C=C1)=O)CCCCNC(OCC2=CC=CC=C2)=O)=O)C
計算された属性
- せいみつぶんしりょう: 501.21100
- どういたいしつりょう: 501.211115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 17
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 密度みつど: 1.234
- ふってん: 676.9°Cat760mmHg
- フラッシュポイント: 363.2°C
- 屈折率: 1.554
- PSA: 148.78000
- LogP: 5.79520
Boc-Lys(Z)-ONp セキュリティ情報
- ちょぞうじょうけん:-15°C
Boc-Lys(Z)-ONp 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Boc-Lys(Z)-ONp 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM192229-100g |
Boc-Lys(Z)-Onp |
2389-46-0 | 95% | 100g |
$320 | 2024-07-28 | |
TRC | B657085-50mg |
Boc-Lys(Z)-ONp |
2389-46-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM192229-100g |
Boc-Lys(Z)-Onp |
2389-46-0 | 95% | 100g |
$320 | 2021-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295867A-5 g |
Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester, |
2389-46-0 | 5g |
¥286.00 | 2023-07-11 | ||
abcr | AB314163-1g |
Boc-lys(z)-ONp, 95%; . |
2389-46-0 | 95% | 1g |
€156.30 | 2025-02-18 | |
eNovation Chemicals LLC | K19210-5g |
BOC-LYS(Z)-ONP |
2389-46-0 | 99% (TLC) | 5g |
$495 | 2025-02-21 | |
eNovation Chemicals LLC | K19210-5g |
BOC-LYS(Z)-ONP |
2389-46-0 | 99% (TLC) | 5g |
$495 | 2025-02-19 | |
A2B Chem LLC | AF30485-10g |
Boc-lys(z)-onp |
2389-46-0 | 98% | 10g |
$315.00 | 2024-04-20 | |
Ambeed | A569891-25g |
Boc-Lys(Z)-ONp |
2389-46-0 | 95+% | 25g |
$337.0 | 2024-07-28 | |
A2B Chem LLC | AF30485-1g |
Boc-lys(z)-onp |
2389-46-0 | 98% | 1g |
$84.00 | 2024-04-20 |
Boc-Lys(Z)-ONp 関連文献
-
1. N in-Diphenylphosphinothioyltryptophan, a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methodsYoshiaki Kiso,Tooru Kimura,Masanori Shimokura,Takatomo Narukami in-Diphenylphosphinothioyltryptophan a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methods. Yoshiaki Kiso Tooru Kimura Masanori Shimokura Takatomo Narukami J. Chem. Soc. Chem. Commun. 1988 287
Boc-Lys(Z)-ONpに関する追加情報
Recent Advances in the Application of Boc-Lys(Z)-ONp (CAS 2389-46-0) in Chemical Biology and Pharmaceutical Research
Boc-Lys(Z)-ONp (CAS 2389-46-0) is a critical reagent in peptide synthesis and chemical biology, widely used for the protection of lysine residues during solid-phase peptide synthesis (SPPS). Recent studies have highlighted its versatility in the development of novel therapeutics, including antimicrobial peptides and targeted drug delivery systems. This research brief synthesizes the latest findings on Boc-Lys(Z)-ONp, focusing on its applications, mechanistic insights, and emerging trends in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Boc-Lys(Z)-ONp in the synthesis of lysine-rich antimicrobial peptides. The researchers utilized this reagent to introduce Nε-carbobenzyloxy (Z)-protected lysine residues, enabling precise control over peptide conformation and bioactivity. The resulting peptides exhibited enhanced stability against proteolytic degradation and improved antimicrobial activity against multidrug-resistant pathogens, underscoring the reagent's value in antimicrobial drug development.
In the realm of targeted drug delivery, Boc-Lys(Z)-ONp has been employed to functionalize nanoparticles for site-specific therapeutic delivery. A recent ACS Nano publication (2024) detailed its use in conjugating lysine derivatives to polymeric nanoparticles, facilitating pH-responsive release in tumor microenvironments. This approach leverages the reagent's ability to maintain stability under physiological conditions while allowing controlled cleavage in acidic environments, a feature critical for minimizing off-target effects in cancer therapy.
Mechanistic studies have also shed light on the reagent's role in modulating peptide-protein interactions. Nuclear magnetic resonance (NMR) analyses revealed that Boc-Lys(Z)-ONp-derived modifications can significantly alter binding affinities between therapeutic peptides and their targets. These findings, published in Chemical Science (2023), provide a structural basis for rational drug design using this versatile building block.
Emerging applications include the use of Boc-Lys(Z)-ONp in the synthesis of peptide-based vaccines, where its protective groups enable the precise presentation of antigenic epitopes. Recent preclinical studies have shown promising results in eliciting robust immune responses against viral pathogens, positioning this reagent as a key component in next-generation vaccine development platforms.
Quality control and analytical methods for Boc-Lys(Z)-ONp have also seen advancements, with new HPLC-MS protocols enabling more sensitive detection of impurities and degradation products. These developments, documented in recent pharmacopeial updates, ensure the reagent's consistent performance in Good Manufacturing Practice (GMP) environments.
Looking forward, researchers are exploring novel derivatives of Boc-Lys(Z)-ONp with improved solubility and coupling efficiency. Preliminary results suggest that these modifications could further expand the reagent's utility in continuous flow peptide synthesis systems, potentially revolutionizing large-scale peptide production for therapeutic applications.
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